4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid
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Overview
Description
4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid is a complex organic compound that features a benzothiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid typically involves the reaction of benzothiadiazole derivatives with appropriate butanoic acid precursors. One common method involves the use of phenylhydrazine and cyclohexanone under acidic conditions to form the benzothiadiazole core, followed by further functionalization to introduce the butanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The benzothiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole: A simpler analog that lacks the butanoic acid moiety.
Phenylbenzothiadiazole: Similar structure but with different substituents on the aromatic ring.
Benzothiadiazine: Contains a different heterocyclic ring system but shares some chemical properties.
Uniqueness
4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid is unique due to the presence of both the benzothiadiazole ring and the butanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
2413903-95-2 |
---|---|
Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
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